1-(3-chlorophenyl)-N-isopropylmethanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-isopropylmethanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-isopropylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine and isopropylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Procedure: The 3-chlorophenylamine is dissolved in the solvent, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The isopropylmethanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfides and amines.
Scientific Research Applications
1-(3-chlorophenyl)-N-isopropylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.
3-chlorophenyl isocyanate: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-chlorophenylacetic acid: An intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Uniqueness
1-(3-chlorophenyl)-N-isopropylmethanesulfonamide is unique due to its specific combination of a chlorophenyl group and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-propan-2-ylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBMXJBTANSFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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